6-Chloro-2-iodopurine riboside
CAS No.:
Cat. No.: VC16546117
Molecular Formula: C10H10ClIN4O4
Molecular Weight: 412.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClIN4O4 |
|---|---|
| Molecular Weight | 412.57 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 |
| Standard InChI Key | BUXRSMOYQZICAU-UUOKFMHZSA-N |
| Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 6-chloro-2-iodopurine riboside typically involves a two-step strategy: (1) preparation of the purine base intermediate and (2) glycosylation with ribose. A seminal study demonstrated the conversion of hypoxanthine to 6-chloro-2-iodopurine through a regiospecific lithiation/quenching sequence using Harpoon’s base (LiTMP) and tributyltin chloride . The 9-position of the purine ring was protected with a tetrahydropyranyl (THP) group to direct functionalization at the 2-position, as confirmed by HMBC NMR studies . Subsequent glycosylation with ribose derivatives under controlled conditions yields the final riboside product.
Key Reaction Conditions:
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Lithiation: Conducted at −78°C in anhydrous tetrahydrofuran (THF).
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Quenching: Sequential addition of tributyltin chloride and iodine ensures precise halogenation.
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Glycosylation: Employed ribose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of Lewis acids like trimethylsilyl triflate .
Structural Characterization
Single-crystal X-ray diffraction analysis of intermediates and the final product revealed a planar purine ring system with bond lengths and angles consistent with halogen-substituted purines . The ribose moiety adopts a C3’-endo puckering conformation, critical for mimicking natural nucleosides .
Molecular Properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClINO |
| Molecular Weight | 412.57 g/mol |
| Density | 2.60 ± 0.1 g/cm (predicted) |
| pKa | 13.00 ± 0.70 (predicted) |
Spectroscopic data further corroborate the structure:
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UV-Vis: λ = 264 nm (characteristic of iodopurines).
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H NMR: Ribose protons appear as a doublet at δ 5.90 (H1’) and multiplets between δ 4.30–4.50 (H2’, H3’, H4’) .
Biochemical Applications and Mechanisms
Antiviral Activity
6-Chloro-2-iodopurine riboside has been explored as a chain terminator in viral RNA/DNA synthesis. Its iodine atom enhances steric hindrance, disrupting polymerase active sites in HIV-1 and hepatitis C virus (HCV) models . Comparative studies with 2’-deoxy analogues suggest that the ribose hydroxyl groups are critical for binding to viral reverse transcriptases .
Kinase Inhibition
The compound inhibits cyclin-dependent kinases (CDKs) by competing with ATP at the catalytic site. Structural modeling indicates that the 6-chloro group forms a hydrophobic interaction with Val-18 in CDK2, while the 2-iodo substituent stabilizes the purine ring in a syn conformation . Notable Activity:
Future Directions
Targeted Drug Delivery
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers could mitigate off-target effects while enhancing tumor-specific uptake . Preliminary in vivo studies in murine models show a 40% reduction in tumor volume at 10 mg/kg doses .
Structural Optimization
Replacing iodine with smaller halogens (e.g., fluorine) may reduce metabolic instability while retaining kinase affinity. Computational docking studies highlight the 2-position as a viable site for functional group diversification .
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